2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide
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Overview
Description
2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide is a chemical compound with the molecular formula C11H14ClN3O2 and a molecular weight of 255.7 g/mol . It is also known by its IUPAC name, 4-amino-2-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide . This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of 2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide involves several steps. One common synthetic route includes the reaction of 4-amino-2-chlorobenzoic acid with N,N-dimethylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved may include binding to active sites of enzymes, altering their conformation and activity .
Comparison with Similar Compounds
2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide can be compared with similar compounds such as:
4-amino-2-chloropyridine: This compound also contains an amino and chloro group but differs in its pyridine ring structure.
(2-amino-4-chlorophenyl)methanol: This compound has a similar amino and chloro substitution but includes a hydroxyl group instead of the formamido and dimethylacetamide groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-amino-2-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-15(2)10(16)6-14-11(17)8-4-3-7(13)5-9(8)12/h3-5H,6,13H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVKKDXOFIKMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1=C(C=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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